Angeloylgomisin H
Overview
Description
Angeloylgomisin H is a lignan compound primarily found in the fruits of Schisandra chinensis and the roots of Angelica dahurica . It is known for its potential to improve insulin-stimulated glucose uptake by activating peroxisome proliferator-activated receptor gamma (PPAR-γ) . This compound exhibits various biological activities, including anti-inflammatory, antioxidant, antidiabetic, antiproliferative, and anticancer properties .
Mechanism of Action
Target of Action
Angeloylgomisin H, a major lignan found in the fruits of Schisandra rubriflora , primarily targets Peroxisome proliferator-activated receptors (PPAR-γ) . PPAR-γ is a type of nuclear receptor protein that plays a crucial role in regulating lipid metabolism, inflammation, and insulin sensitivity .
Mode of Action
This compound interacts with its primary target, PPAR-γ, by activating it . This activation leads to an improvement in insulin-stimulated glucose uptake , which is a critical process in maintaining normal blood glucose levels and overall metabolic homeostasis.
Biochemical Pathways
The activation of PPAR-γ by this compound affects the insulin signaling pathway . This pathway is responsible for the regulation of glucose uptake in response to insulin. By enhancing the activity of PPAR-γ, this compound increases the potential for glucose uptake when insulin is present .
Pharmacokinetics
A study using a sensitive and selective UPLC-MS/MS method for determination of this compound in rat plasma has been reported . The method was successfully applied to a pharmacokinetic study of this compound after either oral or intravenous administration . The absolute bioavailability of this compound was reported as high as 4.9% , indicating that the compound has relatively low bioavailability.
Result of Action
The activation of PPAR-γ by this compound leads to an improvement in insulin-stimulated glucose uptake . This can potentially aid in the management of conditions like diabetes, where insulin sensitivity is often impaired.
Preparation Methods
Synthetic Routes and Reaction Conditions: Angeloylgomisin H can be isolated from the fruits of Schisandra chinensis through repeated chromatographic separations using silica gel, octadecyl silica gel, and Sephadex LH-20 . The isolation process involves the use of ethyl acetate as a solvent.
Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from plant sources, followed by purification using chromatographic techniques. The compound is then crystallized to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Angeloylgomisin H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Angeloylgomisin H has a wide range of scientific research applications:
Chemistry: Used in the study of lignan compounds and their chemical properties.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Industry: Utilized in the development of nutraceuticals and pharmaceuticals.
Comparison with Similar Compounds
- Gomisin A
- Schizandrin
- Schizandrin B
- Gomisin G
- Schisandrol B
Comparison: Angeloylgomisin H is unique among these compounds due to its potent activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) and its diverse biological activities . While other lignans like Gomisin A and Schizandrin also exhibit biological activities, this compound stands out for its specific antidiabetic and anticancer properties .
Properties
IUPAC Name |
(10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) 2-methylbut-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAUXCVJDYCLRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316459 | |
Record name | Angeloylgomisin H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66056-22-2 | |
Record name | Angeloylgomisin H | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66056-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Angeloylgomisin H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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